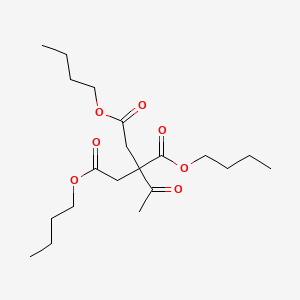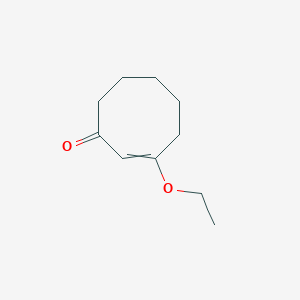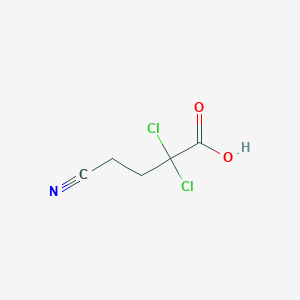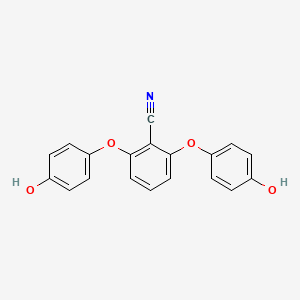![molecular formula C18H12 B14327367 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- CAS No. 103322-17-4](/img/structure/B14327367.png)
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- is a complex organic compound with the molecular formula C17H12 It is a derivative of naphthalene, where a cyclopropane ring is fused to the naphthalene structure, and a phenylmethylene group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropane carboxylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: Another cyclopropane-fused naphthalene derivative with different substitution patterns.
1H-Cyclopropabenzene: A simpler cyclopropane-fused aromatic compound.
1-Methylcyclopropene (1-MCP): A well-known ethylene antagonist used in agriculture.
Uniqueness
Its combination of a cyclopropane ring and a phenylmethylene group makes it a valuable compound for studying reaction mechanisms and developing new materials .
Properties
CAS No. |
103322-17-4 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-benzylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-13(7-3-1)10-16-17-11-14-8-4-5-9-15(14)12-18(16)17/h1-12H |
InChI Key |
JIWCJSCXCRDAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


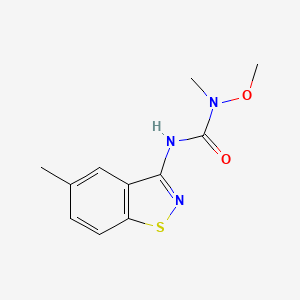
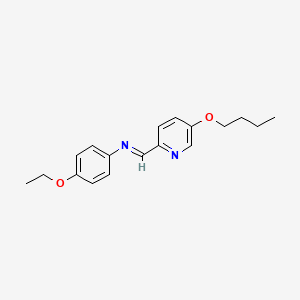
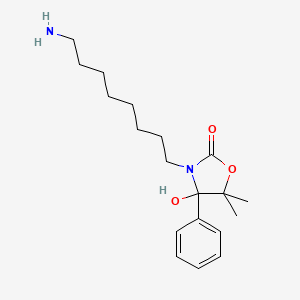
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
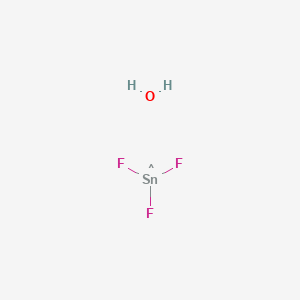
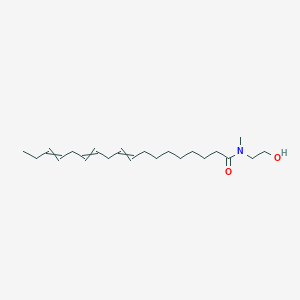
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
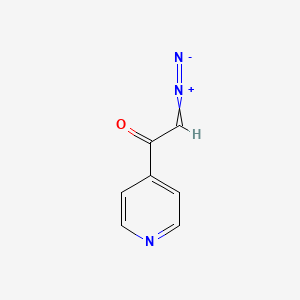
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
